3,4-dimethyl-1H-indole-6,7-dione
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Overview
Description
3,4-dimethyl-1H-indole-6,7-dione is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 3,4-dimethyl-1H-indole-6,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone can lead to the formation of the desired indole derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
3,4-dimethyl-1H-indole-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxyindole derivatives .
Scientific Research Applications
3,4-dimethyl-1H-indole-6,7-dione has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound can be used in the development of new therapeutic agents and in the study of biological pathways involving indole derivatives . In industry, it can be used in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1H-indole-6,7-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, indole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3,4-dimethyl-1H-indole-6,7-dione can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxylic acid . While these compounds share the indole nucleus, they differ in their substituents and, consequently, their chemical and biological properties . The presence of the 3,4-dimethyl groups in this compound imparts unique reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3,4-dimethyl-1H-indole-6,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)9-8(5)6(2)4-11-9/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGZRBENONBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=C1C(=CN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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